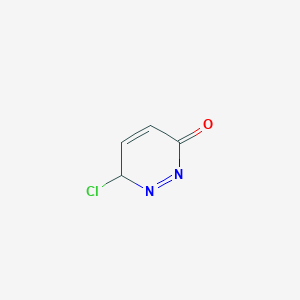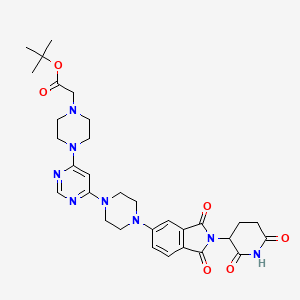
E3 Ligase Ligand-linker Conjugate 53
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
E3 Ligase Ligand-linker Conjugate 53 is a compound that plays a crucial role in the field of targeted protein degradation. It is a conjugate of an E3 ligase ligand and a linker, which is used to recruit the Cereblon protein and serves as a key intermediate in the synthesis of complete Proteolysis Targeting Chimeras (PROTACs) . PROTACs are bifunctional molecules designed to simultaneously bind to an E3 ligase and a target protein, inducing target ubiquitination and degradation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 53 involves the conjugation of Thalidomide (HY-14658) with a corresponding linker . The synthetic route typically includes the following steps:
Activation of Thalidomide: Thalidomide is activated by reacting with a suitable reagent to introduce a functional group that can react with the linker.
Linker Attachment: The activated Thalidomide is then reacted with the linker under controlled conditions to form the conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as chromatography and crystallization are employed to purify the compound.
化学反応の分析
Types of Reactions
E3 Ligase Ligand-linker Conjugate 53 undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the linker is replaced or modified.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present in the linker and ligand.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield modified conjugates with different linkers, while oxidation and reduction reactions may alter the functional groups on the ligand or linker.
科学的研究の応用
E3 Ligase Ligand-linker Conjugate 53 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein-protein interactions and cellular processes.
Medicine: Investigated for its potential in developing novel therapeutics for diseases such as cancer.
Industry: Utilized in the development of new drugs and therapeutic agents.
作用機序
E3 Ligase Ligand-linker Conjugate 53 exerts its effects by recruiting the Cereblon protein, which is part of the E3 ubiquitin ligase complex . The compound binds to the target protein and the E3 ligase, forming a ternary complex that facilitates the ubiquitination and subsequent degradation of the target protein .
類似化合物との比較
E3 Ligase Ligand-linker Conjugate 53 is unique due to its specific ligand and linker combination, which allows it to effectively recruit Cereblon and facilitate targeted protein degradation . Similar compounds include:
Von Hippel-Lindau (VHL) Ligand-linker Conjugates: These compounds use VHL as the E3 ligase ligand.
MDM2 Ligand-linker Conjugates: These compounds use MDM2 as the E3 ligase ligand.
cIAP1 Ligand-linker Conjugates: These compounds use cIAP1 as the E3 ligase ligand.
Each of these compounds has its own unique properties and applications, but this compound stands out for its ability to recruit Cereblon and its role in the synthesis of PROTACs .
特性
分子式 |
C31H38N8O6 |
|---|---|
分子量 |
618.7 g/mol |
IUPAC名 |
tert-butyl 2-[4-[6-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]pyrimidin-4-yl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C31H38N8O6/c1-31(2,3)45-27(41)18-35-8-10-37(11-9-35)24-17-25(33-19-32-24)38-14-12-36(13-15-38)20-4-5-21-22(16-20)30(44)39(29(21)43)23-6-7-26(40)34-28(23)42/h4-5,16-17,19,23H,6-15,18H2,1-3H3,(H,34,40,42) |
InChIキー |
NOLONUYZVBDALL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S)-2-(2,3,4,5,6-pentadeuteriophenyl)-2-[(2S)-piperidin-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B12367098.png)
![5-[2-(Diethylaminomethyl)-1-octylindol-5-yl]pyrimidin-2-amine](/img/structure/B12367100.png)
![2-methyl-4-(2,2,6,6-tetradeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine](/img/structure/B12367107.png)
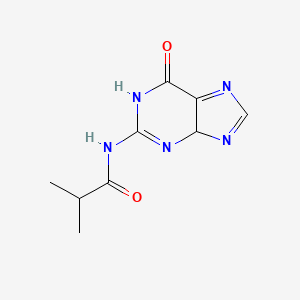

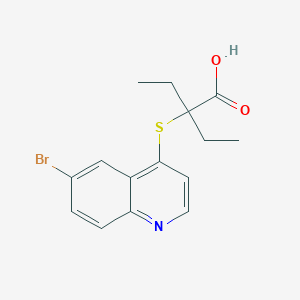
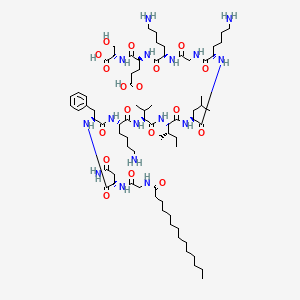

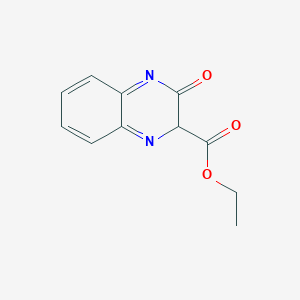

![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
